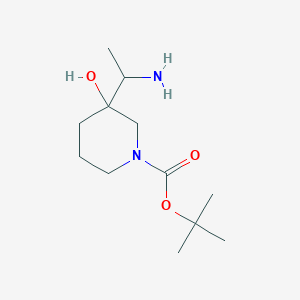

tert-Butyl 3-(1-aminoethyl)-3-hydroxypiperidine-1-carboxylate

Description

tert-Butyl 3-(1-aminoethyl)-3-hydroxypiperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protective group, a hydroxyl substituent at the 3-position, and a 1-aminoethyl side chain. This structure combines hydrophilic (hydroxyl, amino) and hydrophobic (tert-butyl) moieties, making it a versatile intermediate in medicinal chemistry and drug development.

Properties

Molecular Formula |

C12H24N2O3 |

|---|---|

Molecular Weight |

244.33 g/mol |

IUPAC Name |

tert-butyl 3-(1-aminoethyl)-3-hydroxypiperidine-1-carboxylate |

InChI |

InChI=1S/C12H24N2O3/c1-9(13)12(16)6-5-7-14(8-12)10(15)17-11(2,3)4/h9,16H,5-8,13H2,1-4H3 |

InChI Key |

IQNAQOOWSSEILZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1(CCCN(C1)C(=O)OC(C)(C)C)O)N |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Strategy

- The synthesis often begins with piperidine-3-carboxylic acid derivatives or N-protected piperidine intermediates .

- The tert-butyl carbamate (Boc) group is introduced to protect the nitrogen at position 1.

- Introduction of the 3-hydroxyl and 3-(1-aminoethyl) substituents is achieved via functional group transformations such as amide formation, Hofmann rearrangement, and reductive amination or chiral amine installation.

Stepwise Synthetic Route (Based on Patent CN105130879B)

Chiral Resolution of N-Cbz-3-piperidinecarboxylic Acid

- Starting from N-benzyloxycarbonyl (Cbz) protected 3-piperidinecarboxylic acid, a chiral amine such as (R)-phenylethylamine is reacted to form a diastereomeric amide intermediate (Chemical compound I).

- Reaction conditions: organic solvents (methanol, acetone, or ethyl acetate), temperature control (40–50 °C for addition, then cooling to 10–15 °C), followed by filtration and recrystallization to achieve >99% enantiomeric excess.

Conversion to Amide Intermediate (Chemical compound II)

- The amide intermediate is converted by reaction with methylsulfonyl chloride in tetrahydrofuran (THF) with DIPEA (N,N-diisopropylethylamine) as base at -10 to -5 °C, followed by ammonia treatment to yield the primary amide (Compound II).

Hofmann Rearrangement to Amine (Compound III)

- Compound II undergoes Hofmann degradation using sodium hypochlorite and sodium hydroxide aqueous solution at 35–40 °C to convert the amide to the corresponding primary amine (Compound III).

-

- Compound III is treated with di-tert-butyl dicarbonate (Boc2O) in methanol/water with sodium carbonate at 0–5 °C, then warmed to room temperature to install the Boc protecting group, yielding Compound IV.

Deprotection of Cbz Group by Hydrogenation

- Compound IV is subjected to catalytic hydrogenation using palladium on charcoal under hydrogen atmosphere (0.3–0.4 MPa, 35–40 °C) to remove the Cbz group, affording the final (R)-tert-butyl 3-(1-aminoethyl)-3-hydroxypiperidine-1-carboxylate .

Reaction Conditions Summary Table

| Step | Transformation | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Chiral amide formation | N-Cbz-3-piperidinecarboxylic acid + (R)-phenylethylamine, MeOH/acetone/EtOAc, 40–50 °C then 10–15 °C | Achieves >99% ee |

| 2 | Amide formation | Methylsulfonyl chloride, DIPEA, THF, -10 to -5 °C; then NH3 | Formation of primary amide |

| 3 | Hofmann rearrangement | NaOCl, NaOH aq., 35–40 °C | Converts amide to primary amine |

| 4 | Boc protection | Di-tert-butyl dicarbonate, Na2CO3, MeOH/H2O, 0–5 °C to RT | Protects amine as Boc |

| 5 | Cbz deprotection | Pd/C, H2 (0.3–0.4 MPa), MeOH, 35–40 °C | Removes Cbz to free amine |

Analytical and Purification Considerations

- Chiral purity is monitored by chiral HPLC or NMR with chiral shift reagents.

- Structural confirmation uses ^1H and ^13C NMR spectroscopy, confirming tert-butyl signals (~1.4 ppm), piperidine ring protons, and aminoethyl substituent.

- Mass spectrometry (HRMS) confirms molecular weight and fragmentation.

- Purification typically involves recrystallization or chromatographic techniques to isolate enantiomerically pure product.

Alternative Synthetic Approaches and Industrial Scale-Up

- Industrial synthesis may optimize solvents, reaction times, and use continuous flow reactors to improve yield and safety.

- Alternative protecting groups or asymmetric catalytic methods can be employed to streamline synthesis.

- Scale-up focuses on minimizing hazardous reagents (e.g., replacing methylsulfonyl chloride with safer alternatives) and improving atom economy.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(1-aminoethyl)-3-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of piperidine, such as ketones, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl 3-(1-aminoethyl)-3-hydroxypiperidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems and as a building block for bioactive compounds.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(1-aminoethyl)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Hydroxyl vs. Amino Groups: The hydroxyl group enhances hydrogen-bonding capacity and polarity compared to purely alkylamino derivatives (e.g., tert-butyl 3-(aminomethyl)piperidine-1-carboxylate) .

- Stereochemical Complexity: Compounds like (3R,4R)-tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate highlight the role of stereochemistry in biological activity, suggesting similar considerations for the target compound .

Physicochemical Properties

While specific data for the target compound is unavailable, inferences can be drawn from analogs:

- Solubility: Hydroxyl and amino groups improve aqueous solubility compared to non-polar derivatives (e.g., tert-butyl 3-phenylpiperidine carboxylates) .

- Stability : Boc-protected piperidines are generally stable under standard conditions but susceptible to acidic deprotection .

- Polarity : The hydroxyl group increases polarity, as evidenced by tert-butyl 3-hydroxypiperidine-1-carboxylate derivatives requiring controlled storage (e.g., refrigeration) .

Biological Activity

tert-Butyl 3-(1-aminoethyl)-3-hydroxypiperidine-1-carboxylate (CAS No. 1779353-95-5) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies, and presents relevant data in tables for clarity.

- Molecular Formula : CHNO

- Molecular Weight : 244.33 g/mol

- Structure : The compound features a piperidine ring with a tert-butyl group and an aminoethyl substituent, which may influence its biological interactions.

The biological activity of this compound is primarily associated with its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain proteolytic enzymes, similar to other compounds in the piperidine class.

Inhibition Studies

Recent research has highlighted the compound's potential as an inhibitor of the ADAMTS7 enzyme, which is implicated in the progression of atherosclerosis. Inhibiting this enzyme could provide therapeutic benefits in cardiovascular diseases. The selectivity and potency of this compound compared to other inhibitors were evaluated through various assays.

Selectivity and Potency

In a comparative study involving several piperidine derivatives, this compound demonstrated significant selectivity towards ADAMTS7 over other metzincins. The following table summarizes the selectivity profiles:

| Compound | Target Enzyme | IC (nM) | Selectivity Ratio |

|---|---|---|---|

| EDV33 | ADAMTS7 | 70 | 1 |

| This compound | ADAMTS7 | TBD | TBD |

Note: TBD indicates that data is pending or under further investigation.

In Vivo Studies

Preliminary in vivo studies using animal models have shown promising results regarding the compound's efficacy in reducing plaque formation in arteries, suggesting its potential application in treating atherosclerosis. These findings are crucial for further development into clinical applications.

Safety and Toxicology

While the biological activity is promising, safety assessments are critical. The compound has been classified under GHS hazard statements indicating potential toxicity upon exposure. Proper handling and safety precautions are advised during research and application.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for tert-Butyl 3-(1-aminoethyl)-3-hydroxypiperidine-1-carboxylate, and what key reagents are involved?

- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. For example, a reaction with 3-hydroxypiperidine derivatives in methanol at room temperature for 15 hours yields the Boc-protected product. Purification is achieved via silica gel column chromatography using solvent systems like ethyl acetate/chlorofor. Key reagents include triethylamine (base) and Boc anhydride (protecting agent).

Q. How is the crystal structure of this compound determined, and which software tools are recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection requires high-quality crystals grown via slow evaporation or diffusion methods. For refinement, the SHELX suite (e.g., SHELXL) is widely used due to its robustness in handling small-molecule crystallography. Proper data correction (e.g., absorption, Lorentz-polarization) and validation using tools like PLATON or CCDC Mercury ensure accuracy .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Refer to Safety Data Sheets (SDS) for specific guidelines. General precautions include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and chemical goggles.

- Ventilation : Use a fume hood to avoid inhalation of dust or vapors.

- Storage : Keep in sealed containers at 2–8°C, away from strong oxidizers .

Advanced Research Questions

Q. How can researchers resolve conflicting NMR data arising from diastereomeric mixtures during synthesis?

- Methodological Answer : Diastereomers often cause signal splitting in -NMR. Advanced strategies include:

- Chiral Derivatization : Use chiral auxiliaries (e.g., Mosher’s acid) to convert enantiomers into diastereomers for distinct signals.

- 2D NMR Techniques : Employ NOESY or HSQC to correlate protons and confirm spatial arrangements.

- X-ray Crystallography : Resolve ambiguities by determining the absolute configuration of crystalline derivatives .

Q. What strategies optimize the stereoselective synthesis of derivatives of this compound for medicinal chemistry applications?

- Methodological Answer : To enhance stereoselectivity:

- Chiral Catalysts : Use transition-metal catalysts (e.g., Ru-BINAP complexes) in asymmetric hydrogenation.

- Reaction Monitoring : Track enantiomeric excess (ee) via chiral HPLC or polarimetry.

- Computational Modeling : Predict steric/electronic effects using DFT calculations to guide synthetic routes .

Q. How does the tert-butyl group influence the compound’s stability and reactivity in derivatization reactions?

- Methodological Answer : The tert-butyl group provides steric bulk, which:

- Enhances Stability : Protects the carbamate group from hydrolysis under acidic conditions.

- Directs Reactivity : Favors nucleophilic attack at less hindered sites (e.g., the hydroxyl or aminoethyl group).

- Thermal Analysis : Conduct TGA/DSC studies to assess decomposition thresholds under varying conditions .

Q. What analytical techniques are critical for assessing the compound’s purity and structural integrity in complex mixtures?

- Methodological Answer : Combine orthogonal methods:

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight and detect impurities.

- Elemental Analysis : Validate C, H, N content to ensure stoichiometric consistency .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental yields in scale-up syntheses?

- Methodological Answer :

- Process Optimization : Re-evaluate reaction parameters (e.g., temperature, solvent polarity) using Design of Experiments (DoE).

- Byproduct Analysis : Characterize side products via LC-MS or GC-MS to identify competing pathways.

- Kinetic Studies : Perform time-resolved NMR or IR spectroscopy to monitor intermediate formation.

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.